Propanedioic acid--pyridine (2/1)
Description
Propanedioic acid–pyridine (2/1) is a supramolecular complex formed between two molecules of propanedioic acid (malonic acid, HOOC-CH₂-COOH) and one molecule of pyridine (C₅H₅N). This 2:1 stoichiometry suggests a structure stabilized by hydrogen bonding and acid-base interactions. Propanedioic acid, a diprotic organic acid (pKa₁ = 2.83, pKa₂ = 5.69), donates protons to pyridine, a weak base (pKa of conjugate acid = 5.25), forming a crystalline coordination network. Such complexes are often synthesized via solvent evaporation or mechanochemical methods, though direct experimental details for this specific compound are sparse in the provided evidence .
Properties
CAS No. |
142877-63-2 |
|---|---|
Molecular Formula |
C11H13NO8 |
Molecular Weight |
287.22 g/mol |
IUPAC Name |
propanedioic acid;pyridine |
InChI |
InChI=1S/C5H5N.2C3H4O4/c1-2-4-6-5-3-1;2*4-2(5)1-3(6)7/h1-5H;2*1H2,(H,4,5)(H,6,7) |
InChI Key |
PCZVKRLCNRXEGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.C(C(=O)O)C(=O)O.C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Solvent Evaporation Method
This method involves dissolving malonic acid and pyridine in a common solvent, followed by controlled evaporation to induce cocrystallization.
Key Steps:
- Dissolution : Malonic acid and pyridine are dissolved in a solvent (e.g., pyridine, ethanol, or DMSO).
- Catalyst Addition : Piperidine or other bases may be added to facilitate deprotonation and hydrogen bonding.
- Evaporation : The solvent is evaporated under ambient or reduced pressure, promoting nucleation and crystal growth.
Example Protocol:
- Reagents : Malonic acid (2 mmol), pyridine (1 mmol), pyridine solvent (30 mL), piperidine (12–15% w/w relative to pyridine).
- Conditions : 60–70°C for 2.5–3 hours, followed by cooling to 0–5°C and precipitation with HCl.
- Yield : Up to 78% under optimized conditions.
| Parameter | Value | Source |
|---|---|---|
| Molar Ratio | 2:1 (malonic acid:pyridine) | |
| Catalyst | Piperidine (12–15%) | |
| Temperature | 60–70°C | |
| Solvent | Pyridine | |
| Post-Treatment | HCl precipitation |
Mechanochemical Grinding
This solvent-free method utilizes mechanical energy to induce cocrystallization, often yielding high-purity products.
Key Steps:
- Grinding : Malonic acid and pyridine are ground in a mortar or ball mill.
- Liquid Assistance : A small amount of solvent (e.g., ethanol) may be added to enhance cocrystal formation.
Example Protocol:
- Reagents : Malonic acid (2 mmol), pyridine (1 mmol), ethanol (10% w/w).
- Conditions : 90 minutes of grinding at ambient temperature.
- Yield : Variable, dependent on milling efficiency and stoichiometry.
| Parameter | Value | Source |
|---|---|---|
| Method | Liquid-Assisted Grinding (LAG) | |
| Solvent | Ethanol (10% w/w) | |
| Time | 90 minutes | |
| Stoichiometry | 2:1 |
Slurry Method
This technique involves stirring a suspension of malonic acid and pyridine in a solvent to achieve equilibrium-driven cocrystallization.
Key Steps:
- Suspension : Malonic acid and pyridine are suspended in a solvent (e.g., water/ethanol).
- Equilibration : Stirring at controlled temperature allows partial dissolution and recrystallization.
Example Protocol:
- Reagents : Malonic acid (2 mmol), pyridine (1 mmol), water/ethanol (50:50 v/v).
- Conditions : Stirring at 25–40°C for 24–48 hours.
- Yield : Moderate (50–70%), dependent on solvent choice.
| Parameter | Value | Source |
|---|---|---|
| Solvent System | Water/Ethanol (50:50) | |
| Temperature | 25–40°C | |
| Time | 24–48 hours | |
| Stoichiometry | 2:1 |
Antisolvent Crystallization
This method induces precipitation by adding a miscible antisolvent to a solution of malonic acid and pyridine.
Key Steps:
- Dissolution : Malonic acid and pyridine are dissolved in a high-boiling solvent (e.g., DMSO).
- Antisolvent Addition : A low-polarity solvent (e.g., hexane) is added to reduce solubility.
Example Protocol:
- Reagents : Malonic acid (2 mmol), pyridine (1 mmol), DMSO (5 mL), hexane (20 mL).
- Conditions : Slow addition of hexane at 25°C.
- Yield : High (70–85%), with rapid crystallization.
| Parameter | Value | Source |
|---|---|---|
| Solvent Pair | DMSO/Hexane | |
| Temperature | 25°C | |
| Time | 2–6 hours | |
| Stoichiometry | 2:1 |
Knoevenagel-Doebner Reaction Adaptation
While traditionally used for α,β-unsaturated compounds, this reaction can be modified to form cocrystals under specific conditions.
Key Steps:
- Reaction : Malonic acid and pyridine react in the presence of a base (e.g., piperidine).
- Quenching : Excess acid is added to halt reaction and induce precipitation.
Example Protocol:
- Reagents : Malonic acid (2 mmol), pyridine (1 mmol), piperidine (0.5 mL), pyridine solvent (50 mL).
- Conditions : 60°C for 30 minutes, followed by HCl quenching.
- Yield : Moderate (42–78%), dependent on reaction time.
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Piperidine | |
| Temperature | 60°C | |
| Time | 30 minutes | |
| Post-Treatment | HCl precipitation |
The choice of method depends on desired purity, yield, and scalability. Below is a summary of key findings:
Characterization Techniques
Cocrystal formation is confirmed via:
Stoichiometric Control
Achieving 2:1 stoichiometry requires precise molar ratios and reaction conditions:
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid–pyridine (2/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of propanedioic acid–pyridine (2/1) include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from the reactions of propanedioic acid–pyridine (2/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or other reduced compounds.
Scientific Research Applications
Synthesis Applications
-
Knoevenagel Condensation :
- The combination of propanedioic acid and pyridine is frequently employed in Knoevenagel condensation reactions to synthesize α,β-unsaturated carbonyl compounds.
- This reaction typically involves the condensation of aldehydes or ketones with malonic acid derivatives. For example, benzaldehyde and malonic acid can yield cinnamic acid in the presence of pyridine as a catalyst, improving yields compared to other solvents or conditions .
- Multicomponent Reactions :
- Synthesis of Derivatives :
Medicinal Chemistry Applications
- Pharmaceutical Intermediates :
- Antimicrobial Agents :
- Antiinflammatory Compounds :
Case Study 1: Synthesis of Cinnamic Acid
A study demonstrated the efficient synthesis of cinnamic acid through the Knoevenagel condensation using propanedioic acid and benzaldehyde in pyridine. The reaction conditions were optimized for maximum yield (up to 90%) by adjusting the molar ratios and reaction times .
| Reaction Component | Molar Ratio | Yield (%) |
|---|---|---|
| Benzaldehyde | 1 | 90 |
| Propanedioic Acid | 1 | |
| Pyridine | Catalyst |
Case Study 2: Chromeno[2,3-b]pyridines Synthesis
In another study, chromeno[2,3-b]pyridines were synthesized using a multicomponent approach involving salicylaldehydes and malononitrile with propanedioic acid as a key reactant. Yields ranged from 65% to 98%, showcasing the versatility of this compound in complex organic synthesis .
| Reactants | Yield Range (%) |
|---|---|
| Salicylaldehyde + Malononitrile + Propanedioic Acid | 65–98 |
Mechanism of Action
The mechanism of action of propanedioic acid–pyridine (2/1) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Structural and Acid-Base Comparisons
Table 1: Key Properties of Propanedioic Acid–Pyridine (2/1) and Related Compounds
Key Findings :
- Acidity vs. Basicity: Propanedioic acid’s dual acidity enables stronger interactions with pyridine compared to monoprotic acids like acetic acid. The 2:1 ratio maximizes proton transfer, enhancing thermal stability .
- Solubility: The perfluorinated esters () exhibit extreme hydrophobicity, unlike the water-soluble propanedioic acid–pyridine complex. 4-Methyl-2-pyridinepropanoic acid () likely has reduced solubility due to the methyl group .
Functional and Application Comparisons
- Catalysis : Pyridine-containing complexes (e.g., ’s palladium compound) are used in cross-coupling reactions. The propanedioic acid–pyridine complex may act as a precursor for metal-organic frameworks (MOFs) due to its hydrogen-bonding network .
- Pharmaceuticals: 4-Methyl-2-pyridinepropanoic acid () is structurally tailored for drug design, while the propanedioic acid–pyridine complex’s bulkier structure may limit bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
